molecular formula C21H18ClN3O B2631451 5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-29-4

5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2631451
CAS No.: 400077-29-4
M. Wt: 363.85
InChI Key: FPQFYFLXVBWWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a chemical compound . The empirical formula is C16H15ClN2 and the molecular weight is 270.76 .


Molecular Structure Analysis

The compound has a complex structure with a benzimidazole ring attached to a pyridinone ring via a chlorobenzyl group . The SMILES string representation of the compound is ClC1=CC=C (C=C1)CN (C=NC2=C3)C2=CC (C)=C3C .


Physical and Chemical Properties Analysis

The compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Photophysical Properties of Transition Metal Complexes

A study by Destefano and Geiger (2017) examined the photophysical properties of a platinum(II) complex using a similar benzimidazole ligand, highlighting its luminescent properties in the solid state at room temperature. The research explored the compound's coordination geometry, bond lengths, and weak intermolecular interactions through Hirshfeld surface and fingerprint plots, as well as density functional theory. This work underscores the potential of such compounds in designing materials with specific optical characteristics Matthew R. Destefano & D. Geiger, 2017.

Hantzsch Reaction Modification

Dzvinchuk (2007) reported on synthesizing pyrazolo[3,4-b]pyridines via modification of the Hantzsch reaction, utilizing dimethylamino benzaldehyde and benzimidazole derivatives. This synthetic approach offers a pathway to generate compounds with potential utility in various chemical and pharmaceutical contexts, demonstrating the versatility of benzimidazole derivatives in organic synthesis I. B. Dzvinchuk, 2007.

Insertion into Azo Moiety for Pyrimidines Synthesis

Sharma et al. (2005) investigated the synthesis of benzimidazolo pyrimidines through carbene insertion into an azo moiety under phase transfer catalysis conditions. Their findings illustrate an efficient synthetic route, providing high yields of the target compounds and contributing valuable insights into reaction mechanisms and potential applications in medicinal chemistry and drug design Pratibha Sharma, Ashok Kumar, & Manisha Sharma, 2005.

Synthesis of Benzimidazole Derivatives

A study on the synthesis of various benzimidazole derivatives and their evaluation for fluorescent properties by Rangnekar and Rajadhyaksha (1986) showcases the potential application of these compounds in material science, particularly as fluorescent whitening agents. The research demonstrates the versatility of benzimidazole compounds in creating materials with specific optical properties D. W. Rangnekar & D. D. Rajadhyaksha, 1986.

Safety and Hazards

The compound is classified as dangerous with hazard statements H318 - H413, indicating that it can cause serious eye damage and may cause long lasting harmful effects to aquatic life . Precautionary measures include avoiding eye contact and release to the environment .

Properties

IUPAC Name

5-[1-[(4-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-3-6-17(22)7-4-15)21(24-18)16-5-8-20(26)23-11-16/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFYFLXVBWWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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